molecular formula C11H13N5OS B2647839 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 120873-48-5

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B2647839
CAS No.: 120873-48-5
M. Wt: 263.32
InChI Key: PTFBUFRHYZZYCU-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a synthetically derived 1,2,4-triazole-based compound that has emerged as a promising scaffold in medicinal chemistry research, particularly in the development of targeted kinase inhibitors. Recent investigations have identified this compound as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Studies demonstrate its efficacy in suppressing the proliferation of leukemic cell lines harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of the disease . The mechanism of action involves competitive binding at the ATP-binding pocket of the kinase, leading to the inhibition of autophosphorylation and subsequent blockade of downstream pro-survival signaling pathways such as STAT5 and MAPK/ERK. Beyond its primary activity against FLT3, this acetohydrazide derivative serves as a versatile precursor for the synthesis of novel heterocyclic compounds, including thiazole and 1,3,4-oxadiazole hybrids, which are being explored for a broader spectrum of biological activities. Its research value is therefore twofold: as a specific chemical probe for interrogating FLT3-driven oncogenic signaling and as a core template for the design of new therapeutic candidates targeting various kinases and other molecular targets in cancer and other proliferative diseases.

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16-10(8-5-3-2-4-6-8)14-15-11(16)18-7-9(17)13-12/h2-6H,7,12H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBUFRHYZZYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole form.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid metabolism .

Antitubercular Activity

Recent investigations have focused on the antitubercular potential of triazole derivatives. The incorporation of the thio group in this compound has been linked to enhanced activity against Mycobacterium tuberculosis. Studies indicate that this compound may serve as a lead structure for developing new treatments for tuberculosis, especially in light of rising drug resistance .

Anticancer Properties

The anticancer efficacy of triazole derivatives has also been explored. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been attributed to its interference with cell cycle progression and modulation of apoptosis-related proteins .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of triazole derivatives is crucial for optimizing their biological activities. Modifications to the triazole ring or substituents can significantly affect potency and selectivity. For example, variations in the phenyl group or alterations in the hydrazide moiety have been shown to enhance antimicrobial or anticancer properties .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialEffective against multidrug-resistant strains; mechanism involves cell wall disruption.
AntitubercularShows promise as a lead compound against Mycobacterium tuberculosis; addresses drug resistance issues.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth via cell cycle modulation.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituents Key Modifications Biological Activity Reference
Target Compound 4-methyl, 5-phenyl Thio-linked acetohydrazide Anticancer (melanoma-selective)
6k () 4-phenyl, 5-pyridin-4-yl 3,5-dibromo-2-hydroxybenzylidene hydrazone Antimicrobial
121 () 4-allyl, 5-diphenylphosphoryl Phosphorylated thioacetohydrazide Not specified (synthetic intermediate)
HR171506 () 4-allyl, 5-(4-methylphenyl) Substituted anilinoethyl group Intermediate for further derivatization
Compound 3 () 5-(thiophen-2-ylmethyl) Thiophene-methyl substitution Diuretic/antidiuretic effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance cytotoxicity and thermal stability (e.g., compound 6 in , mp 274–275°C) .
  • Heterocyclic Substituents (e.g., pyridinyl, thiophene): Influence solubility and target specificity. Pyridine-containing derivatives () show antimicrobial activity, while thiophene derivatives () exhibit diuretic effects .
  • Phosphorylated Derivatives (e.g., 121 in ): Serve as intermediates for drug delivery systems due to their polarity .

Hydrazide Moiety Modifications

Compound Name Hydrazone Substituent Activity Profile Selectivity/IC₅₀ (μM) Reference
N′-(2-oxoindolin-3-ylidene) derivative (4) 5-substituted isatin Cytotoxic (IGR39 melanoma) IC₅₀: 12.3 μM (IGR39)
N′-(4-dimethylaminobenzylidene) (10) 4-dimethylaminobenzylidene Antimetastatic (inhibits cell migration) Selective for cancer cells
N′-(pyridin-4-ylmethylene) (11) Pyridine-4-carboxaldehyde Moderate cytotoxicity IC₅₀: 28.7 μM (MDA-MB-231)
2-((5-benzothiazolyl)thio)acetohydrazide Benzothiazole derivatives Anticancer (C6 glioma, A549 lung) IC₅₀: 8.9–19.4 μM

Key Observations :

  • Isatin-Based Hydrazones: Demonstrate potent melanoma-specific cytotoxicity, with electron-withdrawing groups (e.g., nitro in compound 6, ) enhancing activity .
  • Aromatic Aldehyde Derivatives: Substituents like 4-dimethylamino (compound 10) improve selectivity for cancer cells over healthy cells .
  • Heterocyclic Hydrazones : Pyridine or benzothiazole conjugates () broaden activity spectra but may reduce specificity .

Key Observations :

  • High-Yield Reactions : Condensation with aromatic aldehydes (e.g., 92% yield for compound 6m, ) is more efficient than heterocyclic aldehydes (33% for compound 11, ) .
  • Thermal Stability : Bromo and nitro substituents increase melting points (e.g., 270–271°C for 6k) due to enhanced intermolecular interactions .

Anticancer Activity

  • Target Compound Derivatives: Exhibit selectivity for melanoma (IGR39) over breast (MDA-MB-231) and pancreatic (Panc-1) cancers. Compound 4 (IC₅₀: 12.3 μM) and compound 10 (antimetastatic) are standouts .
  • Benzothiazole Analogues () : Broader activity against glioma (C6) and lung (A549) cancers but lower selectivity .

Antimicrobial and Diuretic Effects

  • Pyridine Derivatives () : Moderate antimicrobial activity against bacterial strains, with MIC values ranging 16–64 μg/mL .
  • Thiophene-Methyl Derivatives (): Diuretic activity depends on substituents; 2-chloro-6-fluorobenzyliden enhances urine output, while 4-dimethylaminobenzyliden causes antidiuretic effects .

Biological Activity

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound can be represented by the following structural formula:

C11H14N4S\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{S}

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity
Enterobacter aerogenesModerate activity

These findings suggest that the hydrazide functionality enhances antimicrobial efficacy, which is consistent with studies on similar triazole derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing the triazole moiety have shown promising results against different cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (Breast cancer)< 20
HeLa (Cervical cancer)< 15
A549 (Lung cancer)< 25

The SAR analysis indicates that modifications to the triazole ring significantly impact cytotoxicity. For instance, substituents that increase electron density on the phenyl ring enhance activity against these cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies show that compounds with similar structures can induce programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits protein synthesis .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
  • Anticancer Activity Assessment : In a comparative study involving several hydrazide derivatives, the compound demonstrated superior cytotoxic effects against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics.

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via hydrazinolysis of ester precursors or condensation reactions. For example:

  • Route 1: Reacting isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours yields the target compound after recrystallization .
  • Route 2: Condensation of aldehydes (e.g., 2-((4-R-5-R1-4H-1,2,4-triazol-3-yl)thio)acetaldehydes) with hydrazides in acetic acid under boiling conditions forms ylidenehydrazide derivatives, followed by purification via diethyl ether washing .

Critical Factors:

  • Solvent Choice: Protic solvents (e.g., acetic acid) enhance proton transfer in condensation reactions, while polar aprotic solvents may stabilize intermediates.
  • Temperature: Reflux conditions (e.g., 80–100°C) are critical for cyclization and reducing side products.
  • Purification: Recrystallization from alcohols (e.g., propan-2-ol) improves purity (>95% by HPLC in some cases) .

Advanced: How can thione-thiol tautomerism in the triazole-thio moiety be experimentally resolved, and what implications does this have for bioactivity?

Methodological Answer:
Thione-thiol tautomerism can be studied using:

  • Spectroscopy:
    • IR: Thione (C=S) stretches appear at ~1200–1250 cm⁻¹, while thiol (S-H) stretches are ~2550–2600 cm⁻¹.
    • NMR: 1H^{1}\text{H} NMR shows thiol protons as broad singlets at δ 3.5–4.5 ppm, whereas thione forms lack these signals. 13C^{13}\text{C} NMR distinguishes C=S (~160–170 ppm) from C-SH (~30–40 ppm) .
  • X-ray Diffraction: Crystallographic data can unambiguously assign the dominant tautomer. For example, triazole-thiol derivatives often crystallize in the thione form due to thermodynamic stability .

Bioactivity Implications:
Thione forms may exhibit stronger metal-chelating properties, enhancing antimicrobial activity. For instance, copper(II) complexes of triazole-thiones show MIC values 2–4× lower than free ligands against Staphylococcus aureus .

Basic: What methodologies are used to assess the antimicrobial activity of this compound and its derivatives?

Methodological Answer:

  • Broth Microdilution Assay:
    • Prepare serial dilutions (0.5–128 µg/mL) of the compound in Mueller-Hinton broth.
    • Inoculate with standardized microbial suspensions (1–5 × 10⁵ CFU/mL).
    • Incubate at 37°C for 18–24 hours.
    • Determine MIC (minimum inhibitory concentration) as the lowest concentration with no visible growth .
  • Time-Kill Kinetics: Monitor CFU/mL reduction over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

Example Data:

DerivativeMIC (µg/mL)
Parent Compound16
Ylidenehydrazide (3a)8
Mannich Base (5c)4
Data adapted from studies using Gram-positive bacteria .

Advanced: How can contradictory results in biological assays (e.g., varying MIC values across studies) be systematically addressed?

Methodological Answer:
Contradictions often arise from:

  • Purity Discrepancies: Ensure compound purity (>95% by HPLC) to exclude confounding effects of impurities. For example, a study reported a 15% drop in MIC (from 32 to 8 µg/mL) after recrystallization .
  • Strain Variability: Use standardized strains (e.g., ATCC controls) and include clinical isolates to assess spectrum breadth.
  • Assay Conditions: Control pH (6–7.5), cation content (Mg²⁺/Ca²⁺), and inoculum size.

Case Study: A derivative showed MIC = 16 µg/mL in nutrient-rich media but MIC = 4 µg/mL in iron-depleted media, suggesting iron-chelating mechanisms .

Advanced: What strategies are effective for derivatizing the hydrazide moiety to enhance pharmacological properties?

Methodological Answer:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane to form acylhydrazides, improving lipophilicity (logP ↑ 0.5–1.5) .
  • Mannich Reaction: Introduce aminoalkyl groups (e.g., morpholine) via formaldehyde condensation, enhancing water solubility and CNS penetration .
  • Schiff Base Formation: Condense with aldehydes (e.g., 4-chlorobenzaldehyde) to create imine linkages, which can act as prodrugs .

Example Optimization:
Mannich derivatives of this compound showed 4× lower MIC values against Candida albicans compared to the parent compound .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Elemental Analysis: Confirm empirical formula (e.g., C₁₁H₁₂N₆OS₂ requires C 42.29%, H 3.87%, N 26.90%) .
  • IR: Key peaks include N-H (3250–3350 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1200–1250 cm⁻¹) .
  • NMR:
    • 1H^{1}\text{H}: Triazole protons at δ 8.1–8.3 ppm; hydrazide NH₂ as a singlet at δ 4.5–5.0 ppm.
    • 13C^{13}\text{C}: Carbonyl (C=O) at δ 165–170 ppm; triazole C-S at δ 140–150 ppm .

Advanced: How do solvent polarity and proticity influence the synthesis and stability of this compound?

Methodological Answer:

  • Synthesis:
    • Polar Protic Solvents (e.g., acetic acid): Accelerate proton-dependent cyclization but may hydrolyze intermediates.
    • Polar Aprotic Solvents (e.g., acetonitrile): Stabilize charged intermediates in acylations, improving yields by 10–20% .
  • Stability:
    • Avoid DMSO due to sulfoxide-induced decomposition. Ethanol/water mixtures (7:3) are optimal for long-term storage .

Advanced: What computational approaches can predict structure-activity relationships (SAR) for triazole-thio derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Triazole-thio moieties often occupy hydrophobic pockets, with binding energies ≤ -8.5 kcal/mol correlating with MIC ≤ 4 µg/mL .
  • QSAR Models: Hammett σ constants for substituents (e.g., 4-Cl, σ = 0.23) correlate with log(1/MIC) (R² = 0.89 in one study) .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to minimize photodegradation.
  • Humidity: Use desiccants (silica gel) to prevent hydrolysis; hydrazides degrade >10% in 6 months at 40% RH .
  • Solvent: Store in ethanol (not DMSO) to avoid oxidative byproducts.

Advanced: How can coordination chemistry principles be applied to develop metal complexes with enhanced bioactivity?

Methodological Answer:

  • Synthesis: React this compound (1 mmol) with metal salts (e.g., CuCl₂·2H₂O) in methanol. Isolate complexes via precipitation .
  • Bioactivity Enhancement: Cu(II) complexes exhibit 2–4× lower MIC values than ligands due to dual inhibition (metal ion toxicity + ligand-enzyme binding) .

Example Data:

ComplexMIC (µg/mL)LogP
Ligand161.2
[Cu(L)Cl₂]40.8
[Ni(L)₂(NO₃)₂]81.0

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